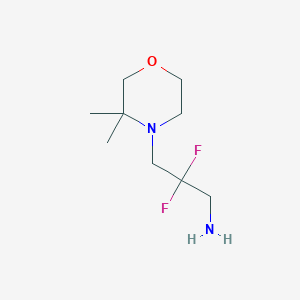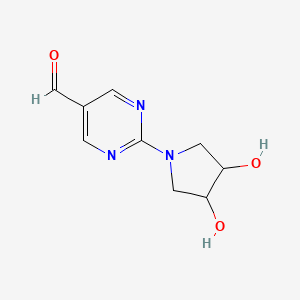
2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a complex organic compound featuring a pyrimidine ring substituted with a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of pyrimidine derivatives with pyrrolidine intermediates under controlled conditions. For instance, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with 3,4-dihydroxypyrrolidine in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrrolidine ring can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Oxidation can yield pyrrolidine-2,3-dione derivatives.
- Reduction can produce 2-(3,4-dihydroxypyrrolidin-1-yl)pyrimidine-5-methanol.
- Substitution reactions can lead to various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Known for their PARP-1 inhibitory activity and anticancer properties.
Pyrrolidine-2,5-diones: Used in medicinal chemistry for their anticonvulsant activity.
Uniqueness: 2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde stands out due to its unique combination of a pyrimidine ring and a dihydroxypyrrolidine moiety, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Propriétés
Formule moléculaire |
C9H11N3O3 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
2-(3,4-dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H11N3O3/c13-5-6-1-10-9(11-2-6)12-3-7(14)8(15)4-12/h1-2,5,7-8,14-15H,3-4H2 |
Clé InChI |
WURNDFXOAXLRCK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1C2=NC=C(C=N2)C=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol](/img/structure/B13158826.png)
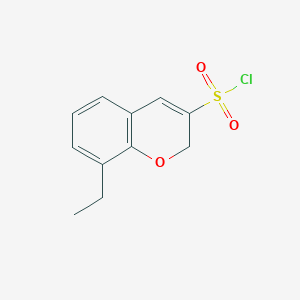

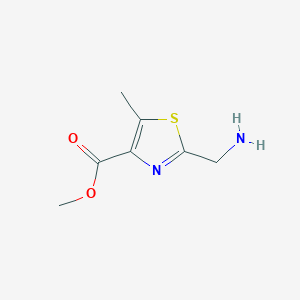
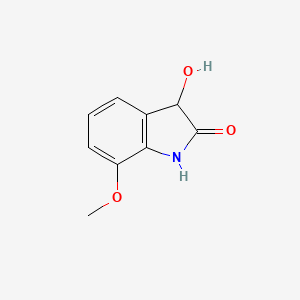
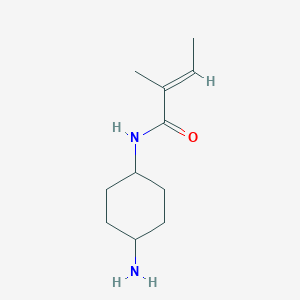
![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158865.png)

![1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL](/img/structure/B13158883.png)
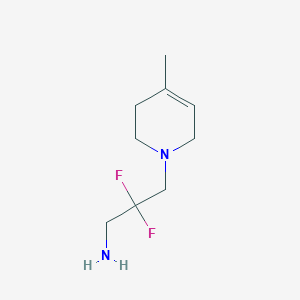
![1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13158890.png)
![6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13158891.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B13158894.png)
